molecular formula C15H23N3O3 B13991194 Benzyl (1-{[2-(dimethylamino)ethyl]amino}-1-oxopropan-2-yl)carbamate CAS No. 71274-36-7

Benzyl (1-{[2-(dimethylamino)ethyl]amino}-1-oxopropan-2-yl)carbamate

Cat. No.: B13991194
CAS No.: 71274-36-7
M. Wt: 293.36 g/mol
InChI Key: WIUZDLFEDFKPBZ-UHFFFAOYSA-N
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Description

Benzyl N-[1-(2-dimethylaminoethylcarbamoyl)ethyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is notable for its application in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(2-dimethylaminoethylcarbamoyl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with N-[1-(2-dimethylaminoethyl)carbamoyl]ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(2-dimethylaminoethylcarbamoyl)ethyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate, while reduction can produce benzylamine .

Scientific Research Applications

Benzyl N-[1-(2-dimethylaminoethylcarbamoyl)ethyl]carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[1-(2-dimethylaminoethylcarbamoyl)ethyl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its ability to act as a protecting group under mild conditions makes it particularly valuable in organic synthesis .

Properties

CAS No.

71274-36-7

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

benzyl N-[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C15H23N3O3/c1-12(14(19)16-9-10-18(2)3)17-15(20)21-11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,16,19)(H,17,20)

InChI Key

WIUZDLFEDFKPBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCN(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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